molecular formula C18H19F3N6O B2890013 N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide CAS No. 924194-21-8

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

カタログ番号: B2890013
CAS番号: 924194-21-8
分子量: 392.386
InChIキー: MWXPQJJHVNSOGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide is a structurally complex acetamide derivative characterized by:

  • A tetrazole ring substituted with a 3-(trifluoromethyl)phenyl group at the 5-position.
  • An N-methyl-1-cyanocyclohexyl moiety attached to the acetamide nitrogen.
  • A central acetamide backbone bridging the tetrazole and cyclohexyl groups.

The cyanocyclohexyl substituent may influence conformational flexibility and steric effects, impacting pharmacokinetic properties .

特性

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-26(17(12-22)8-3-2-4-9-17)15(28)11-27-24-16(23-25-27)13-6-5-7-14(10-13)18(19,20)21/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPQJJHVNSOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide, with the CAS number 924194-21-8, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Properties

The compound's molecular formula is C18H19F3N6OC_{18}H_{19}F_3N_6O, with a molecular weight of approximately 392.386 g/mol. Its structure comprises a central acetamide group linked to a cyanocyclohexyl moiety and a tetrazole ring substituted with a trifluoromethyl phenyl group. The electronic properties of the trifluoromethyl group may influence the compound's reactivity and biological activity.

Research indicates that compounds similar to N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide exhibit various mechanisms of action, particularly in oncology and inflammation:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds in this class have shown potential in inhibiting CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation.
  • Antagonism of Free Fatty Acid Receptor 2 (FFA2) : Recent studies have identified tetrazole-based compounds as potent antagonists of FFA2, influencing inflammatory responses by inhibiting neutrophil activation and migration .
  • Antimalarial Activity : Preliminary structure-activity relationship (SAR) studies suggest that related tetrazole compounds can inhibit hemozoin formation in Plasmodium falciparum, indicating potential as antimalarial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 ValueNotes
Tetrazole Compound AFFA2 Antagonist6–9 nMHigh potency confirmed via cAMP assay
Tetrazole SeriesAntimalarial-Fast-kill kinetics against P. falciparum
N-(1-cyanocyclohexyl)-N-methyl-2-acetamideCDK Inhibition-Potential application in cancer therapy

Pharmacokinetics

The pharmacokinetic profile of N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide has not been extensively documented; however, related compounds have shown favorable properties such as low lipophilicity and high solubility, which are advantageous for drug development .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons are summarized below:

Compound Name / ID Key Substituents/Rings Structural Differences vs. Target Compound Biological/Physical Properties References
2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Oxadiazole, bromophenyl, -CF₃ phenyl Oxadiazole vs. tetrazole; bromophenyl vs. cyclohexyl Higher lipophilicity due to bromine
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole, dichlorophenyl Thiazole vs. tetrazole; lacks -CF₃ and cyanocyclohexyl Crystal packing stabilized by N–H⋯N bonds
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole, hydroxyphenyl Hydroxyphenyl vs. -CF₃ phenyl; no tetrazole Polar due to hydroxyl group
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthalene Triazole vs. tetrazole; naphthalene vs. cyclohexyl IR peaks at 1671 cm⁻¹ (C=O)
N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine Thiazolidinylidene, -CF₃ Thiazolidinylidene core vs. tetrazole; multiple -CF₃ Pesticidal activity

Key Observations:

Triazole derivatives (e.g., ) lack the aromatic stabilization of tetrazole, reducing binding affinity in some biological targets.

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability compared to hydroxyphenyl () or dichlorophenyl ().

Synthetic Routes :

  • The target compound likely employs 1,3-dipolar cycloaddition for tetrazole formation (analogous to ), whereas thiazole derivatives (e.g., ) use carbodiimide-mediated couplings.

Thiazole/triazole acetamides (e.g., ) are studied as enzyme inhibitors, implying the tetrazole analogue may target similar pathways.

Research Findings and Data

Physicochemical Properties (Inferred from Analogues):

  • LogP: Estimated ~3.5 (higher than dichlorophenyl/thiazole derivatives due to -CF₃ and cyanocyclohexyl).
  • Hydrogen-Bond Acceptors : 6 (tetrazole N atoms, carbonyl O, nitrile N).
  • Melting Point : Likely >200°C (cf. 489–491 K for dichlorophenyl-thiazole acetamide ).

Spectral Data Comparison:

  • IR: Expected C=O stretch at ~1670 cm⁻¹ (cf. 1671 cm⁻¹ in ), C≡N stretch at ~2240 cm⁻¹ (unique to cyanocyclohexyl).
  • NMR : Cyclohexyl protons (δ 1.2–2.5 ppm), tetrazole aromatic protons (δ 7.5–8.5 ppm) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。